5-Nitroquinoline 1-oxide
Overview
Description
5-Nitroquinoline 1-oxide is a quinoline derivative known for its significant applications in chemical research and development. This compound is widely used as a model to study its carcinogenic effects and has been a subject of extensive research due to its mutagenic and genotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroquinoline 1-oxide typically involves the nitration of quinoline 1-oxide. This process can be carried out using potassium nitrate and sulfuric acid as nitrating agents . The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position of the quinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Nitroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline hydroxamic acids.
Reduction: Reduction reactions can convert it into amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Lead tetraacetate is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Quinoline hydroxamic acids.
Reduction: Aminoquinoline derivatives.
Substitution: Arylamino derivatives.
Scientific Research Applications
5-Nitroquinoline 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study various chemical reactions and mechanisms.
Biology: Employed in genotoxicity assays to understand DNA damage and repair mechanisms.
Medicine: Investigated for its potential anticancer properties due to its ability to induce DNA damage.
Industry: Utilized in the synthesis of other quinoline derivatives with pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Nitroquinoline 1-oxide involves its conversion into reactive intermediates that can form DNA adducts. These adducts interfere with DNA replication and transcription, leading to mutations and cell death. The compound primarily targets DNA and induces oxidative stress, which contributes to its genotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitroquinoline 1-oxide: Similar in structure but differs in the position of the nitro group.
8-Nitroquinoline 1-oxide: Another isomer with the nitro group at the 8-position.
Uniqueness
5-Nitroquinoline 1-oxide is unique due to its specific reactivity and the position of the nitro group, which influences its chemical behavior and biological activity. Its ability to form specific DNA adducts makes it a valuable tool in studying mutagenesis and carcinogenesis .
Properties
IUPAC Name |
5-nitro-1-oxidoquinolin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZRGZILWKLDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=[N+]2[O-])C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226992 | |
Record name | Quinoline, 5-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7613-19-6 | |
Record name | 5-Nitroquinoline 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7613-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 5-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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